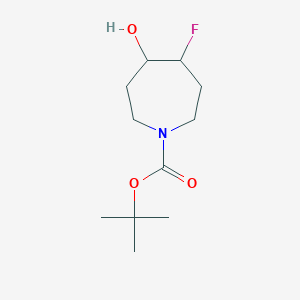
tert-ブチル 4-フルオロ-5-ヒドロキシアゼパン-1-カルボン酸エステル
概要
説明
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.
科学的研究の応用
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of fluorine.
Substitution: Formation of azepane derivatives with different substituents.
作用機序
The mechanism of action of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
類似化合物との比較
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-fluoroazepane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Tert-butyl 5-hydroxyazepane-1-carboxylate: Lacks the fluorine atom, which may influence its chemical properties and interactions.
Tert-butyl 4-chloro-5-hydroxyazepane-1-carboxylate:
生物活性
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Chemical Formula : C11H20FNO3
- Molecular Weight : 233.29 g/mol
- CAS Number : Not specified in the literature reviewed.
Synthesis
The synthesis of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate typically involves multi-step organic reactions. The starting materials often include readily available azepane derivatives, which undergo various transformations such as fluorination and esterification to yield the target compound.
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate has been studied for its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to diseases such as cancer and diabetes .
- Antiviral Activity : Preliminary studies indicate that azepane derivatives can exhibit antiviral properties, potentially through modulation of viral replication mechanisms .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, possibly by reducing oxidative stress in neuronal cells .
Biological Activity
The biological activity of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate can be summarized as follows:
Case Study 1: Enzyme Inhibition
In a study focusing on azepane derivatives, tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate was identified as a selective inhibitor of a key enzyme involved in glycosidase activity. The compound demonstrated significant inhibition rates, suggesting its utility in designing therapeutic agents for conditions like diabetes and cancer .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of azepanes found that tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate reduced cell death in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. This reduction was associated with decreased levels of pro-inflammatory cytokines, indicating a potential mechanism for mitigating neuroinflammation .
特性
IUPAC Name |
tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSZZQBLOQTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















